4-Fluorostyrene
Overview
Description
4-Fluorostyrene is an organic compound with the linear formula H2C=CHC6H4F . It is a clear, colorless to very slightly yellow liquid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
4-Fluorostyrene can be synthesized by radical polymerization . It is reported that a high-performance, optically transparent, and solution-processible polymer electret, atactic poly (4-fluorostyrene) (FPS), was synthesized by this method .Molecular Structure Analysis
The molecular structure of 4-Fluorostyrene is represented by the linear formula H2C=CHC6H4F . Its molecular weight is 122.14 .Chemical Reactions Analysis
The deep bulk traps of 4-Fluorostyrene could stably accommodate charges, and the hydrophobicity of this material prevents moisture invasion in ambient environments . This contributes to its high environmental stability .Physical And Chemical Properties Analysis
4-Fluorostyrene has a refractive index of n20/D 1.514 (lit.) . Its boiling point is 67 °C/50 mmHg (lit.) and it has a density of 1.024 g/mL at 25 °C (lit.) .Scientific Research Applications
Nanowire Fabrication
4-Fluorostyrene has been utilized in the development of nanoporous templates for the fabrication of nanowire arrays. Using a soft-etch block copolymer template method, freestanding nanowires of copper oxide have been successfully produced on gold-coated silicon/silicon oxide substrates (Crossland et al., 2006).
Electret Clusters on Metal Surfaces
The adsorption and self-assembly of 4-fluorostyrene on metal surfaces form small polar electrets. This process is significant for understanding charge and spin transfer across metal–organic interfaces, offering potential applications in molecular dipole engineering (Jewell et al., 2012).
Spectroscopy and Cluster Studies
Spectroscopic studies of 4-fluorostyrene clusters provide insights into isomeric structures, van der Waals frequencies, and spectral shifts. These findings are relevant for understanding molecular interactions in various chemical environments (Piccirillo et al., 1994).
Proton Conducting Membranes
4-Fluorostyrene has been employed in the synthesis of graft copolymers with ionic backbones and hydrophobic fluorinated side chains. These materials have been explored for use as proton-conducting membranes, exhibiting high thermal stability and conductivity comparable to Nafion (Ingratta et al., 2011).
Ophthalmic Applications
Research into copolymers containing 4-fluorostyrene has revealed their suitability for ophthalmic materials, such as high refractive index and wettability contact lenses. These materials meet basic physical requirements for contact lenses and demonstrate enhanced properties compared to traditional styrene-based materials (Kim & Sung, 2010).
Zeolite Acidity Probe
4-Fluorostyrene has been used as a molecular probe for studying the Brønsted acidity in zeolites. This application is crucial for understanding catalytic processes and molecular interactions within zeolitic structures (Buurmans et al., 2010).
NIR Aza-BODIPY Synthesis
Using 4-fluorostyrene as a starting material, near-infrared absorbing aza-difluoroboradiaza-s-indacenes have been synthesized. These compounds exhibit potential for applications in fluorescent probes and photophysical studies (Jiang et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethenyl-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVTWJNGILGLAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24936-47-8 | |
Record name | Benzene, 1-ethenyl-4-fluoro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24936-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50193512 | |
Record name | 4-Fluorostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorostyrene | |
CAS RN |
405-99-2 | |
Record name | 4-Fluorostyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Fluorostyrene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3FH53DP6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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